molecular formula C15H15N3O2S B6103916 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide

Cat. No.: B6103916
M. Wt: 301.4 g/mol
InChI Key: MEUIFNCCTQJLBH-UHFFFAOYSA-N
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Description

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a phenyl group and a methanesulfonamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the phenyl group and the imidazo[1,2-a]pyridine core.

    Sulfonamide Formation: The final step involves the reaction of the phenyl-imidazo[1,2-a]pyridine intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The methanesulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    N-(pyridin-2-yl)amides: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.

    3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position, which can significantly alter their reactivity and applications.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-6-7-18-10-14(16-15(18)8-11)12-4-3-5-13(9-12)17-21(2,19)20/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUIFNCCTQJLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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